4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole
Description
This compound is a heterocyclic hybrid structure integrating three pharmacologically relevant motifs:
- Benzothiazole core: A sulfur- and nitrogen-containing aromatic ring known for its role in antitumor, antimicrobial, and kinase-inhibitory activities.
- Piperazine linker: A flexible six-membered diamine ring that enhances solubility and facilitates interactions with biological targets like G-protein-coupled receptors (GPCRs) or enzymes.
The methyl group at position 4 of the benzothiazole likely modulates lipophilicity and metabolic stability, while the 2-methyl group on the pyrido[3,4-d]pyrimidine moiety may influence steric interactions with target proteins.
Properties
IUPAC Name |
4-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S/c1-13-4-3-5-17-18(13)24-20(27-17)26-10-8-25(9-11-26)19-15-6-7-21-12-16(15)22-14(2)23-19/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLIGACCGGUYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis.
Mode of Action
The compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene.
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. It leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells. This results in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- The benzothiazole core in the target compound distinguishes it from pyrido-, pyrazolo-, or thieno-based analogs. Benzothiazoles are less explored in kinase inhibition compared to pyrimidine-fused systems but offer unique electronic properties for target engagement.
- Piperazine substituents are common across analogs but differ in substitution patterns (e.g., pyridin-2-yl in 44g vs. 2-methylpyrido[3,4-d]pyrimidin-4-yl in the target compound), which may alter binding affinity or selectivity .
Substituent-Driven Pharmacological Profiles
Piperazine Modifications
- Compound 44g : Features a pyridin-2-yl substituent, which may engage in hydrogen bonding via its nitrogen atom, as observed in kinase inhibitors like imatinib .
- Methanesulfonyl-piperazine derivatives (e.g., from ): Bulky sulfonyl groups improve solubility but may reduce membrane permeability .
Methyl Group Impact
- The 2-methyl on pyrido[3,4-d]pyrimidine could sterically hinder off-target interactions, as seen in selective kinase inhibitors like gefitinib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
